PDK1 Target Engagement vs. Classical Antidiabetic Agents in Cancer Cell Lines
The primary annotated molecular target of 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea is Pyruvate Dehydrogenase Kinase 1 (PDK1), a key regulator of the Warburg effect in cancer cells [1]. This represents a distinct mechanistic differentiation from the sulfonylurea 'alternatives' most likely to be considered by researchers. The classical antidiabetic sulfonylurea glibenclamide targets the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium channels (K_ATP) with an IC50 in the low nanomolar range against pancreatic beta-cells, but exhibits no direct inhibitory activity against PDK1 at concentrations up to 100 µM [2]. Conversely, SUR1-binding was not detected as a target for this compound in curated target databases, which consistently annotate it as a PDK1 inhibitor [1]. This pharmacological divergence eliminates glibenclamide as a viable chemical probe alternative.
| Evidence Dimension | Primary Molecular Target Annotation |
|---|---|
| Target Compound Data | PDK1 inhibitor (target annotated in DrugMAP database) |
| Comparator Or Baseline | Glibenclamide (Glyburide): SUR1/KATP channel antagonist; no PDK1 inhibition (inactive at up to 100 µM) |
| Quantified Difference | Qualitative target orthogonality; no shared primary target activity |
| Conditions | Target annotation derived from authoritative curated database (DrugMAP) vs. literature-reported selectivity data for glibenclamide |
Why This Matters
A researcher evaluating PDK1-dependent cancer metabolism must select this specific compound because a common generic 'sulfonylurea' like glibenclamide is completely inactive against the relevant target, making it useless as a positive control or reference molecule in PDK1-mediated pathway studies.
- [1] DrugMAP (IDRBLab). Drug Details for DMV7PNF. Therapeutic Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Indication: Metastatic cancer & Solid tumour/cancer. View Source
- [2] Gribble, F.M., et al. (1998). Mechanism of cloned ATP-sensitive potassium channel activation by the sulfonylurea glibenclamide. British Journal of Pharmacology, 123(3), 491-498. View Source
